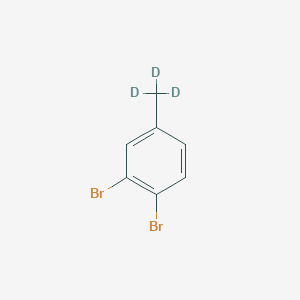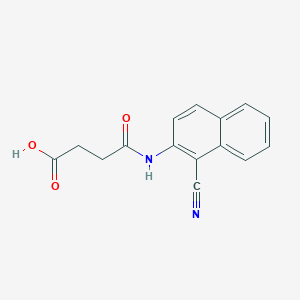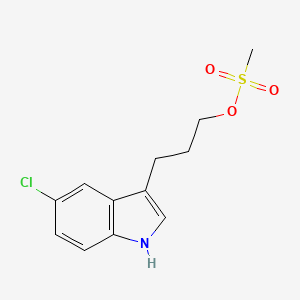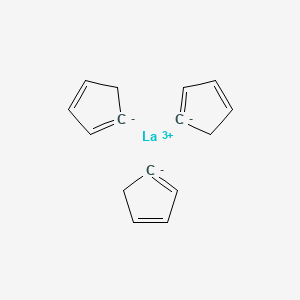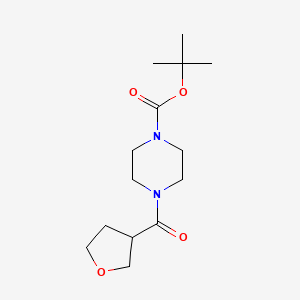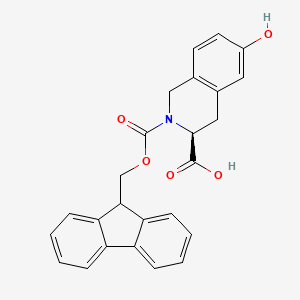
Fmoc-L-Tic(6-OH)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-L-Tic(6-OH)-OH: is a derivative of the amino acid tyrosine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
- The synthesis of Fmoc-L-Tic(6-OH)-OH typically involves the protection of the amino group of tyrosine with the Fmoc group.
- The hydroxyl group on the tyrosine side chain is often protected or modified to achieve the desired reactivity.
- Common reagents include Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) and bases like diisopropylethylamine (DIPEA).
Industrial Production Methods:
- Industrial production may involve large-scale synthesis using automated peptide synthesizers.
- The process includes multiple steps of protection, deprotection, and purification to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the side chain.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
- Oxidizing agents like potassium permanganate or chromium trioxide.
- Reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution reactions may use reagents like thionyl chloride or tosyl chloride.
Major Products:
- Depending on the reaction, products can include modified peptides, ketones, aldehydes, or substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used in the synthesis of complex peptides and proteins.
- Acts as a building block in combinatorial chemistry for drug discovery.
Biology:
- Studied for its role in protein-protein interactions.
- Used in the development of peptide-based inhibitors or activators.
Medicine:
- Potential applications in developing therapeutic peptides.
- Investigated for its role in targeting specific biological pathways.
Industry:
- Utilized in the production of peptide-based materials.
- Employed in the synthesis of bioactive compounds for various applications.
Mecanismo De Acción
Molecular Targets and Pathways:
- The compound interacts with specific enzymes or receptors in biological systems.
- It may inhibit or activate certain pathways by mimicking or blocking natural substrates.
Comparación Con Compuestos Similares
Fmoc-L-Tyr-OH: Another Fmoc-protected tyrosine derivative.
Fmoc-L-Ser-OH: Fmoc-protected serine, similar in structure but with a different side chain.
Fmoc-L-Thr-OH: Fmoc-protected threonine, also used in peptide synthesis.
Uniqueness:
- The presence of the hydroxyl group on the side chain provides unique reactivity.
- Its specific structure allows for targeted modifications in peptide synthesis.
Propiedades
Fórmula molecular |
C25H21NO5 |
|---|---|
Peso molecular |
415.4 g/mol |
Nombre IUPAC |
(3S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-6-hydroxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C25H21NO5/c27-17-10-9-15-13-26(23(24(28)29)12-16(15)11-17)25(30)31-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-11,22-23,27H,12-14H2,(H,28,29)/t23-/m0/s1 |
Clave InChI |
CIRUVUFIOMTUNA-QHCPKHFHSA-N |
SMILES isomérico |
C1[C@H](N(CC2=C1C=C(C=C2)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
SMILES canónico |
C1C(N(CC2=C1C=C(C=C2)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Diethylaminoethyl 4-[(2,5-dioxopyrrolidin-1-yl)methylamino]benzoate](/img/structure/B14013070.png)
![2-(4-Nitrophenyl)-2,3,3a,4-tetrahydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B14013072.png)

![5-[Bis(3,5-di-t-butyl-4-methoxyphenyl)phosphoroso]-2H-1,3-benZodioxole](/img/structure/B14013090.png)


